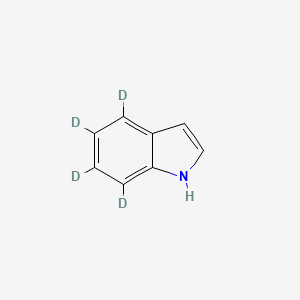
4,5,6,7-Tetradeuteroindole
Overview
Description
4,5,6,7-Tetradeuteroindole is a useful research compound. Its molecular formula is C8H7N and its molecular weight is 121.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5,6,7-Tetradeuteroindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetradeuteroindole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis : Montalban et al. (2012) developed an efficient method for the preparation of 4-oxo-4,5,6,7-tetrahydroindoles, applying it to synthesize N-substituted 7-oxo-4,5,6,7-tetrahydroindoles. This process allows for the direct introduction of a chiral center α to the nitrogen, leading to enantiomerically enriched products (Montalban et al., 2012).
Quantum-Chemical Insights : Latosinska et al. (2014) examined 4,5,6,7-tetrahalogeno-1H-benzimidazoles, which are protein kinase CK2 inhibitors, using X-ray diffraction and quantum chemistry calculations. Their study elucidates the weak interaction patterns in these compounds and their biological activity (Latosinska et al., 2014).
Biological Activity of Derivatives : Sangshetti et al. (2014) reviewed the chemical and biological aspects of 4,5,6,7-tetrahydrothieno pyridine analogs. They highlighted the importance of this core in the synthesis of drugs or drug intermediates, focusing on synthetic schemes and biological activities (Sangshetti et al., 2014).
Synthesis for Mass Spectrometric Assays : Magnus et al. (1980) described the synthesis of deuterium-labeled indole-3-acetic acid, proposing it as an internal standard for gas chromatographic-mass spectrometric analysis of indole-3-acetic acid. This method increases sensitivity for assaying nanogram amounts of the compound (Magnus et al., 1980).
Photodynamic Therapy Applications : Vicente et al. (2002) synthesized tetra(4-carboranylphenyl)porphyrins and their zinc(II) complexes, studying their properties including low dark toxicity and DNA photodamage induction, making them promising for boron neutron capture therapy and photodynamic therapy of tumors (Vicente et al., 2002).
Metal-Catalyzed Synthesis : Yang et al. (2012) reported a metal-catalyzed one-pot synthesis of tetrazines from nitriles, expanding the accessibility of tetrazines and their applications, particularly in bioorthogonal conjugations (Yang et al., 2012).
properties
IUPAC Name |
4,5,6,7-tetradeuterio-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1D,2D,3D,4D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKJAQJRHWYJAI-RHQRLBAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C=CN2)[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetradeuteroindole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



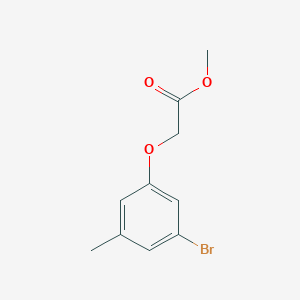
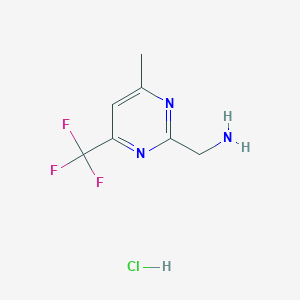
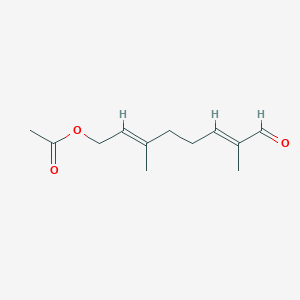
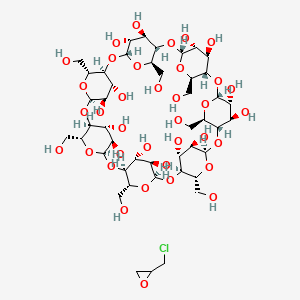
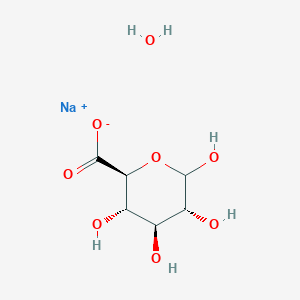


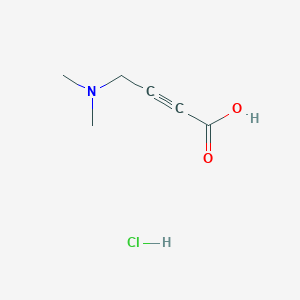


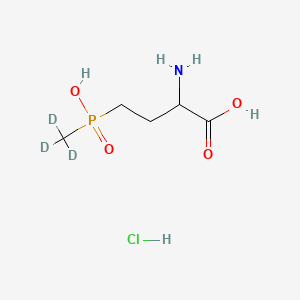
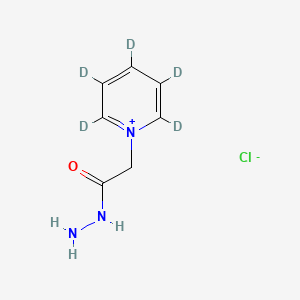
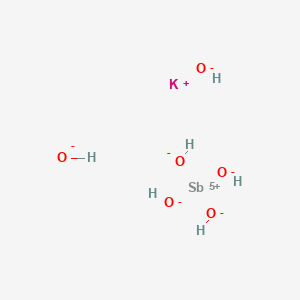
![(3S,4R,6R)-2-(hydroxymethyl)-6-[(3S,4S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B8084137.png)